molecular formula C19H24N2OS B5732329 1-BENZYL-3-CYCLOHEXYL-1-[(FURAN-2-YL)METHYL]THIOUREA

1-BENZYL-3-CYCLOHEXYL-1-[(FURAN-2-YL)METHYL]THIOUREA

Cat. No.: B5732329
M. Wt: 328.5 g/mol
InChI Key: BWAIMIFLUFKNAA-UHFFFAOYSA-N
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Description

1-Benzyl-3-cyclohexyl-1-[(furan-2-yl)methyl]thiourea is a synthetic organic compound with the molecular formula C19H24N2OS. It is characterized by the presence of a benzyl group, a cyclohexyl group, and a furan-2-ylmethyl group attached to a thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-cyclohexyl-1-[(furan-2-yl)methyl]thiourea typically involves the reaction of benzyl isothiocyanate with cyclohexylamine and furan-2-ylmethylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-cyclohexyl-1-[(furan-2-yl)methyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzyl, cyclohexyl, or furan-2-ylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

1-Benzyl-3-cyclohexyl-1-[(furan-2-yl)methyl]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-3-cyclohexyl-1-[(furan-2-yl)methyl]thiourea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiourea moiety. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-cyclohexylthiourea: Lacks the furan-2-ylmethyl group.

    1-Benzyl-1-[(furan-2-yl)methyl]thiourea: Lacks the cyclohexyl group.

    3-Cyclohexyl-1-[(furan-2-yl)methyl]thiourea: Lacks the benzyl group.

Uniqueness

1-Benzyl-3-cyclohexyl-1-[(furan-2-yl)methyl]thiourea is unique due to the presence of all three functional groups (benzyl, cyclohexyl, and furan-2-ylmethyl) attached to the thiourea moiety. This unique combination of functional groups may contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-benzyl-3-cyclohexyl-1-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c23-19(20-17-10-5-2-6-11-17)21(15-18-12-7-13-22-18)14-16-8-3-1-4-9-16/h1,3-4,7-9,12-13,17H,2,5-6,10-11,14-15H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAIMIFLUFKNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)N(CC2=CC=CC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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